molecular formula C11H16N2O2S B1521549 1-Benzylpyrrolidine-3-sulfonamide CAS No. 1193388-33-8

1-Benzylpyrrolidine-3-sulfonamide

Cat. No.: B1521549
CAS No.: 1193388-33-8
M. Wt: 240.32 g/mol
InChI Key: WJKVORFSSQRLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C11H16N2O2S . It has a molecular weight of 240.33 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,12,14,15) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

DNA Gyrase Inhibitors

N-Benzyl-3-sulfonamidopyrrolidines, such as 1-Benzylpyrrolidine-3-sulfonamide, have been identified as potent bacterial DNA gyrase inhibitors, revealing a new site for antibiotic inhibitor design. This research offers a foundation for developing new antibiotics targeting a novel site in DNA gyrase, showing promise against various bacterial strains including Escherichia coli and Staphylococcus aureus. The study highlights the antimicrobial potential of these compounds, contributing significantly to the battle against bacterial resistance (Foss et al., 2011).

COX-2 Inhibitors

Sulfonamide derivatives, including structures related to this compound, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), playing a crucial role in inflammatory processes and cancer. These studies have led to the development of significant COX-2 inhibitors, offering insights into the design of anti-inflammatory and anticancer therapeutics (Penning et al., 1997).

Efficient Synthesis of Sulfonamides

Research on the green and efficient synthesis of sulfonamides, including those related to this compound, has demonstrated the environmental benefits of using nanostructured catalysts. These methods offer an environmentally friendly approach to the synthesis of critical intermediates in drug development, showcasing advancements in sustainable chemical synthesis (Shi et al., 2009).

Carbonic Anhydrase Inhibitors

Glycoconjugate benzene sulfonamides, structurally related to this compound, have been synthesized and shown to inhibit carbonic anhydrase isozymes. This research is pivotal for developing new cancer therapies, as it highlights the potential of sulfonamide derivatives in targeting tumor-associated enzymes (Wilkinson et al., 2006).

Properties

IUPAC Name

1-benzylpyrrolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKVORFSSQRLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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